molecular formula C15H20O3 B102682 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid CAS No. 17844-11-0

4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid

Cat. No. B102682
CAS RN: 17844-11-0
M. Wt: 248.32 g/mol
InChI Key: RHHYCUVNDLVGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, also known as MOBA, is a chemical compound that has been the subject of scientific research due to its potential applications in the fields of medicine and biotechnology. MOBA is a derivative of benzoic acid that has a seven-carbon chain attached to one of its aromatic rings.

Scientific Research Applications

1. Corrosion Inhibition

Studies on benzimidazole derivatives based on hydroxyquinoline, including compounds related to 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, have demonstrated significant potential in corrosion inhibition. These compounds are effective against steel corrosion in acidic environments, highlighting their importance in industrial applications (Rbaa et al., 2020).

2. Fluorescence Probes Development

Research into the development of novel fluorescence probes to detect reactive oxygen species has identified derivatives of benzoic acid, similar to 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid, as promising candidates. These probes can be used to study the roles of reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

3. Anticancer Agent Synthesis

Compounds similar to 4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid have been synthesized and evaluated as potential anticancer agents. They have shown efficacy in inhibiting cancer cell growth in laboratory settings, indicating their potential in cancer treatment (Soni et al., 2015).

4. Biological Activity

Derivatives of benzoic acid have shown a range of biological activities, including antimicrobial and molluscicidal effects. These findings suggest the potential for developing new pharmacological agents from similar compounds (Orjala et al., 1993).

properties

CAS RN

17844-11-0

Product Name

4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

4-(6-methyl-4-oxoheptan-2-yl)benzoic acid

InChI

InChI=1S/C15H20O3/c1-10(2)8-14(16)9-11(3)12-4-6-13(7-5-12)15(17)18/h4-7,10-11H,8-9H2,1-3H3,(H,17,18)

InChI Key

RHHYCUVNDLVGAX-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)CC(=O)CC(C)C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid
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4-(6-Methyl-4-oxoheptan-2-yl)benzoic acid
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